![molecular formula C15H23O5P B14332810 Acetic acid, [bis(1-methylethoxy)phosphinyl]-, phenylmethyl ester CAS No. 109643-29-0](/img/structure/B14332810.png)
Acetic acid, [bis(1-methylethoxy)phosphinyl]-, phenylmethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, [bis(1-methylethoxy)phosphinyl]-, phenylmethyl ester is a chemical compound with a complex structure that includes acetic acid, phosphinyl groups, and a phenylmethyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [bis(1-methylethoxy)phosphinyl]-, phenylmethyl ester typically involves the reaction of acetic acid with bis(1-methylethoxy)phosphinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, [bis(1-methylethoxy)phosphinyl]-, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or phosphinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or nucleophiles like amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Phosphonic acids and related derivatives.
Reduction: Alcohols and reduced phosphinyl compounds.
Substitution: Various substituted esters and phosphinyl derivatives.
Aplicaciones Científicas De Investigación
Acetic acid, [bis(1-methylethoxy)phosphinyl]-, phenylmethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of acetic acid, [bis(1-methylethoxy)phosphinyl]-, phenylmethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites, leading to inhibition or activation of specific biochemical pathways. The phosphinyl groups play a crucial role in these interactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
Phosphonic acid, bis(1-methylethyl) ester: A related compound with similar phosphinyl groups but different ester moieties.
Acetic acid, [bis(1-methylethoxy)phosphinyl]-, 5-oxopentyl ester: Another ester derivative with a different alkyl chain.
Uniqueness
Acetic acid, [bis(1-methylethoxy)phosphinyl]-, phenylmethyl ester is unique due to its specific ester and phosphinyl groups, which confer distinct chemical and physical properties
Propiedades
Número CAS |
109643-29-0 |
|---|---|
Fórmula molecular |
C15H23O5P |
Peso molecular |
314.31 g/mol |
Nombre IUPAC |
benzyl 2-di(propan-2-yloxy)phosphorylacetate |
InChI |
InChI=1S/C15H23O5P/c1-12(2)19-21(17,20-13(3)4)11-15(16)18-10-14-8-6-5-7-9-14/h5-9,12-13H,10-11H2,1-4H3 |
Clave InChI |
VDDRVGUAAAIRIO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OP(=O)(CC(=O)OCC1=CC=CC=C1)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



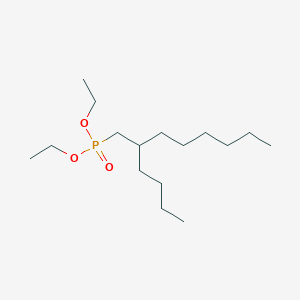
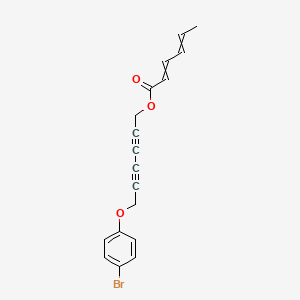
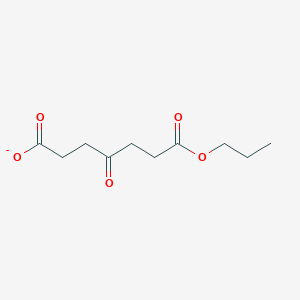
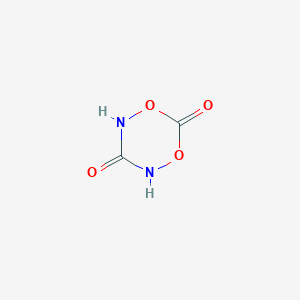
![3-Methyl-6-(4-methylphenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole](/img/structure/B14332760.png)
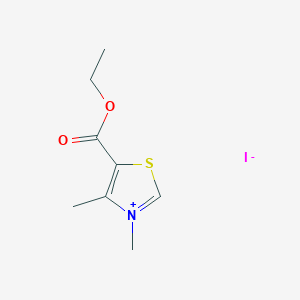

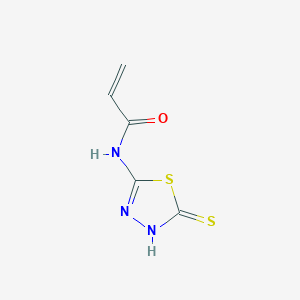
![6-[(2-Amino-4,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14332775.png)
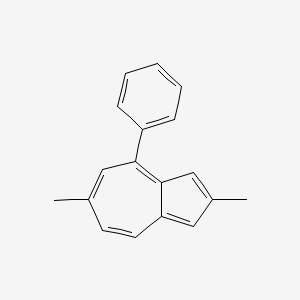
![6,6-Dichloro-7-oxobicyclo[3.2.0]hept-2-ene-2-carbaldehyde](/img/structure/B14332792.png)
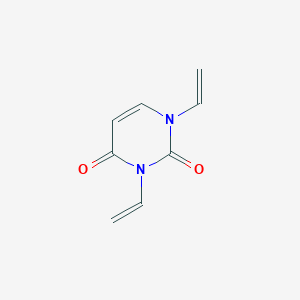
![[Bis(2-hydroxyethyl)hydrazinylidene]acetonitrile](/img/structure/B14332802.png)
